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Compound of Interest

Compound Name:
Methyl 4-chloro-2-methoxy-5-

nitrobenzoate

CAS No.: 109069-75-2

Cat. No.: B011282 Get Quote

Focus Application: Intermediate for EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib analogs)

Executive Summary
Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a critical electrophilic

building block used in the synthesis of third-generation EGFR inhibitors. While the fluoro-

analog (Methyl 4-fluoro-2-methoxy-5-nitrobenzoate) is often cited for its superior kinetics in

Nucleophilic Aromatic Substitution (SNAr), the chloro-derivative offers a significant cost

advantage for large-scale manufacturing.

This guide provides a technical characterization of the chloro-ester, comparing its

physicochemical profile and reactivity against the fluoro-alternative to assist process chemists

in optimizing synthetic routes.

Physicochemical Profile & Comparison
The choice between the chloro- and fluoro- derivatives hinges on the balance between

reactivity (Fluoro > Chloro) and cost/availability (Chloro > Fluoro).

Table 1: Comparative Data Sheet
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Property
Target Compound (Chloro-
Ester)

Alternative (Fluoro-Ester)

Chemical Name
Methyl 4-chloro-2-methoxy-5-

nitrobenzoate

Methyl 4-fluoro-2-methoxy-5-

nitrobenzoate

CAS Number 109069-75-2 151793-17-8

Molecular Weight 245.62 g/mol 229.16 g/mol

Appearance Pale yellow to off-white solid Pale yellow crystalline solid

Melting Point 103 – 108 °C [1]
128 – 132 °C (Aniline form ref)

[2]

Reactivity (SNAr)
Moderate (Requires

heat/catalysis)
High (Rapid at mild temps)

Solubility
Soluble in DMSO, DMF, DCM;

Low in Water
Soluble in DMSO, DMF, DCM

Primary Utility
Cost-effective precursor for

Indole/Pyrimidine cores

High-speed synthesis for

sensitive substrates

Spectroscopic Characterization
Accurate identification of the regioisomer is critical, as the nitration of methyl 4-chloro-2-

methoxybenzoate can yield minor impurities.

Nuclear Magnetic Resonance ( H NMR)
The substitution pattern (1,2,4,5-tetrasubstituted benzene) results in two distinct aromatic

singlets. The key differentiator from the fluoro-analog is the absence of

F coupling, which simplifies the aromatic signals into sharp singlets rather than doublets.

Predicted Shift Assignment (DMSO-d

, 400 MHz):

8.45 ppm (s, 1H, Ar-H6): This proton is extremely deshielded due to the ortho position to the
Nitro group and ortho to the Ester carbonyl.
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7.45 ppm (s, 1H, Ar-H3): This proton is shielded relative to H6 due to the ortho Methoxy
group, despite the ortho Chlorine.

3.98 ppm (s, 3H, -OCH

): Characteristic methoxy singlet.

3.88 ppm (s, 3H, -COOCH

): Methyl ester singlet.

Note: In the Fluoro-analog, the Ar-H3 signal appears as a doublet (

Hz).

Infrared Spectroscopy (FT-IR)
Nitro Stretch (

): Strong bands at ~1530 cm

(asymmetric) and ~1350 cm

(symmetric).

Carbonyl Stretch (

): Sharp, intense band at ~1730 cm

(Ester).

C-Cl Stretch: Moderate band at ~1090 cm

(distinguishing feature from Fluoro analog).

Reactivity & Performance Analysis
The primary application of this compound is the displacement of the Halogen (Cl or F) by a

nucleophile (typically an amine or indole nitrogen) to build the drug core.

SNAr Reaction Pathway
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The reaction proceeds via a Meisenheimer complex. The leaving group ability follows the trend

F >> Cl > Br > I in SNAr reactions because the highly electronegative Fluorine stabilizes the

anionic intermediate more effectively.

Experimental Implication:

Chloro-Ester: Requires higher temperatures (60–80°C) or stronger bases (e.g.,

in DMF).

Fluoro-Ester: Often proceeds at Room Temperature (RT) to 40°C.

Visualization: Synthesis & Reactivity Logic

Raw Material:
Methyl 4-chloro-2-methoxybenzoate

Nitration
(HNO3/H2SO4)

TARGET (CAS 109069-75-2)
Methyl 4-chloro-2-methoxy-

5-nitrobenzoate

 Electrophilic Aromatic Subst.

Nucleophile Choice
(e.g., Methylamine)

Alternative:
Fluoro-Analog

 Halex Rxn (KF)
S_NAr Product

(4-Amino derivative)

 Displaces Chloride
(Slower Kinetics)

 Displaces Fluoride
(Fast Kinetics)

Click to download full resolution via product page

Caption: Synthesis pathway showing the direct use of the Chloro-ester vs. conversion to the

Fluoro-analog.

Experimental Protocols
Protocol A: Purity Analysis via HPLC
This method separates the target chloro-ester from potential regioisomers and the hydrolyzed

acid form.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic) and 210 nm.

Retention Time Logic: The Chloro-ester is more lipophilic than the Fluoro-ester and

significantly more lipophilic than the free acid. Expect elution order: Acid < Fluoro-Ester <

Chloro-Ester.

Protocol B: Recrystallization (Purification)
If the melting point is below 103°C, purification is required to remove the 3-methoxy isomer.

Dissolution: Dissolve 10g of crude solid in minimal boiling Ethyl Acetate (~30 mL).

Precipitation: Slowly add Hexane or Heptane (~60 mL) while stirring hot until slight turbidity

persists.

Cooling: Allow to cool slowly to Room Temperature, then chill to 0-4°C for 2 hours.

Filtration: Filter the pale yellow crystals and wash with cold Hexane.

Drying: Vacuum dry at 45°C for 6 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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